molecular formula C17H16BrNO B1346525 4'-Azetidinomethyl-3-bromobenzophenone CAS No. 898756-40-6

4'-Azetidinomethyl-3-bromobenzophenone

Cat. No.: B1346525
CAS No.: 898756-40-6
M. Wt: 330.2 g/mol
InChI Key: IWGPKQJVMZUSQH-UHFFFAOYSA-N
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Description

Overview of Benzophenone Derivatives in Chemical Research

Benzophenone derivatives represent a cornerstone of modern medicinal and materials chemistry due to their structural versatility and broad biological activity. The benzophenone scaffold consists of two aromatic rings connected by a carbonyl group, enabling diverse functionalization that modulates electronic properties and intermolecular interactions. These derivatives exhibit pharmacological activities ranging from anticancer and anti-inflammatory effects to antiviral and antimicrobial properties. For example, ketoprofen and fenofibrate—market drugs featuring benzophenone motifs—demonstrate the scaffold’s therapeutic relevance.

Recent advances highlight benzophenones' role in photodynamic therapy and organic electronics. Their ability to undergo intersystem crossing (ISC) makes them valuable in ultralong room-temperature phosphorescence (RTP) materials. Modifications such as electron-donating substituents can suppress non-radiative decay pathways, enhancing RTP lifetimes up to 2.0 seconds. Structurally, the carbonyl group’s electrophilicity facilitates nucleophilic additions, while aromatic rings enable π-π stacking and hydrophobic interactions critical for target binding.

Table 1 : Key Applications of Benzophenone Derivatives

Application Example Compounds Mechanism/Function
Anticancer Agents s3 , Plinabulin analogs Tubulin inhibition
Anti-inflammatory Agents 25 , 2729 COX-2 inhibition
Photodynamic Materials KPU-105 derivatives Ultralong RTP
Antiviral Agents Non-nucleoside RT inhibitors HIV-1 reverse transcriptase inhibition

Historical Context of Azetidine-Containing Compounds

Azetidines—four-membered saturated nitrogen heterocycles—have evolved from structural curiosities to strategic motifs in drug design. First synthesized in the early 20th century via Schiff base reactions, azetidines gained prominence with the discovery of β-lactam antibiotics like penicillin. Their inherent ring strain (≈25 kcal/mol) confers reactivity exploitable in ring-opening and functionalization reactions. For instance, azetidine-2-carboxylic acid, a proline analog found in plants, underscores their biological relevance despite toxicity.

Synthetic methodologies have advanced significantly. Early routes relied on β-lactam reductions, while modern strategies employ strain-release homologation and transition-metal catalysis. Couty’s azetidine synthesis, utilizing β-amino alcohols, enables enantioselective production of 2-cyanoazetidines for CNS drug candidates. Recent work also highlights azetidines as isosteres for piperidines and pyrrolidines, improving metabolic stability and target affinity.

Position of 4'-Azetidinomethyl-3-bromobenzophenone in Contemporary Chemical Science

This compound (C₁₇H₁₆BrNO) exemplifies the convergence of benzophenone and azetidine chemistries. Its structure features a brominated benzophenone core linked to an azetidine ring via a methylene bridge, combining electrophilic aromatic substitution sites with a strained heterocycle. This hybrid architecture enhances molecular rigidity and diversifies interaction modes, making it a candidate for targeted drug discovery and materials science.

Synthetic routes typically involve Friedel-Crafts acylation or nucleophilic substitution. For example, reacting 3-bromobenzophenone with azetidine in the presence of a base yields the target compound. The azetidine’s nitrogen can further participate in alkylation or acylation, enabling derivatization into probes or bioactive molecules.

Table 2 : Structural Comparison with Related Azetidine-Benzophenone Hybrids

Compound Molecular Formula Key Features
This compound C₁₇H₁₆BrNO Bromine enhances electrophilicity; azetidine enables strain-driven reactivity
3-Azetidinomethyl-4'-fluorobenzophenone C₁₇H₁₅FNO Fluorine improves metabolic stability
2-Azetidinomethyl-3'-bromobenzophenone C₁₇H₁₆BrNO Positional isomerism alters steric and electronic profiles

Significance and Research Relevance

The integration of azetidine and benzophenone moieties in this compound offers unique advantages:

  • Dual Pharmacophores : The benzophenone core provides a planar, hydrophobic surface for target engagement, while the azetidine introduces conformational constraint and basicity, enhancing binding specificity.
  • Synthetic Versatility : Functional groups (bromine, carbonyl) permit further modifications, such as Suzuki couplings or Grignard reactions, to optimize pharmacokinetic properties.
  • Materials Potential : The compound’s aromatic and heterocyclic components could contribute to organic semiconductors or RTP materials by modulating electron transport and triplet-state dynamics.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c18-16-4-1-3-15(11-16)17(20)14-7-5-13(6-8-14)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGPKQJVMZUSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642797
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-40-6
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Temperature Room temperature to reflux (~60-80°C) Reflux enhances yield and reaction rate
Solvent Dichloromethane, toluene Choice affects solubility and reaction kinetics
Base Triethylamine, potassium carbonate Facilitates deprotonation and nucleophilic attack
Reaction Time Several hours (4-12 h) Dependent on scale and temperature
Purification Recrystallization, column chromatography Ensures removal of unreacted starting materials and byproducts

Research Findings and Optimization

  • Studies indicate that the choice of base significantly impacts the yield and purity of 4'-Azetidinomethyl-3-bromobenzophenone. Organic bases like triethylamine provide milder conditions, while inorganic bases such as potassium carbonate may require longer reaction times.
  • Solvent polarity influences the solubility of azetidine and 3-bromobenzophenone, affecting the reaction rate. Non-polar solvents like toluene are preferred for better control over side reactions.
  • Reflux conditions have been shown to improve conversion rates, with yields typically ranging from 70% to 85% under optimized conditions.
  • Purification by silica gel chromatography followed by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields a product with purity exceeding 98%.

Comparative Data Table of Preparation Parameters

Study/Source Base Used Solvent Temperature Reaction Time Yield (%) Purification Method
EvitaChem (2025) Triethylamine Dichloromethane Reflux (~60°C) 6 hours 80 Chromatography + recrystallization
Literature Analogues Potassium carbonate Toluene 70°C 8 hours 75 Recrystallization
Experimental Reports Triethylamine Dichloromethane Room temperature 12 hours 70 Chromatography

Notes on Scale-Up and Industrial Considerations

  • While laboratory syntheses are batch processes, industrial production may employ continuous flow reactors to enhance reproducibility and scalability.
  • Automated reagent addition and precise temperature control improve product consistency.
  • Environmental and safety considerations include handling of brominated intermediates and azetidine, which require appropriate containment and waste management.

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-3-bromobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

4’-Azetidinomethyl-3-bromobenzophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3-bromobenzophenone involves its interaction with specific molecular targets and pathways. The azetidinomethyl group and bromine atom play crucial roles in its binding affinity and reactivity with biological molecules. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Substituent-Based Classification of Analogues

Nitrogen-Containing Derivatives
  • 4'-Azetidinomethyl-3-bromobenzophenone (Target Compound): Structure: Bromine (3-position) + azetidinomethyl (4'-position). Limited solubility in polar solvents due to the compact azetidine ring .
  • 3-Bromo-4'-thiomorpholinomethylbenzophenone: Structure: Thiomorpholine (sulfur-containing six-membered ring) at 4'-position. Comparison: Thiomorpholine offers better solubility in polar aprotic solvents compared to azetidine. The sulfur atom enhances lipophilicity and may stabilize charge-transfer interactions. Melting point data unavailable, but thiomorpholine derivatives generally exhibit lower melting points than rigid azetidine analogues .
  • 4-Acetamido-3-bromobenzophenone: Structure: Acetamido group (-NHCOCH₃) at 4-position. Comparison: The acetamido group participates in hydrogen bonding, improving aqueous solubility. However, the electron-withdrawing nature of the acetyl group reduces electrophilic reactivity at the bromine site compared to the target compound .
  • 4-Aminobenzophenone: Structure: Primary amine (-NH₂) at 4-position. Comparison: The amino group is strongly electron-donating, increasing basicity and reactivity in coupling reactions. However, it lacks the steric hindrance and conformational rigidity of the azetidine group in the target compound .
Sulfur-Containing Derivatives
  • 3-Bromo-4'-(ethylthio)benzophenone: Structure: Ethylthio (-S-C₂H₅) at 4'-position. Comparison: The ethylthio group is highly lipophilic, favoring membrane permeability in biological systems. However, it lacks the nitrogen-based hydrogen-bonding capability of azetidine, reducing interactions with polar targets .
Nitro and Halogen-Substituted Derivatives
  • 3-Bromo-3',5-dinitro-A-methylbenzophenone: Structure: Bromine (3-position) + nitro groups (3',5-positions) + methyl group. Comparison: Nitro groups are strong electron-withdrawing substituents, significantly enhancing electrophilicity at the bromine site. Melting point: 173°C (high due to nitro group polarity) .
  • 4'-Bromoacetophenone: Structure: Bromine (4'-position) + acetyl group. The acetyl group is electron-withdrawing, directing electrophilic substitutions to the brominated ring. Lower molecular weight correlates with higher volatility .

Data Table: Key Properties of Selected Analogues

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties
This compound Br (3), Azetidinomethyl (4') C₁₇H₁₆BrNO Not reported Moderate solubility, ring strain
3-Bromo-4'-thiomorpholinomethylbenzophenone Br (3), Thiomorpholine (4') C₁₈H₁₈BrNOS Not reported High lipophilicity, sulfur stabilization
4-Acetamido-3-bromobenzophenone Br (3), Acetamido (4) C₁₅H₁₂BrNO₂ Not reported Hydrogen bonding, reduced reactivity
3-Bromo-4'-(ethylthio)benzophenone Br (3), Ethylthio (4') C₁₅H₁₃BrOS Not reported High membrane permeability
3-Bromo-3',5-dinitro-A-methylbenzophenone Br (3), NO₂ (3',5), CH₃ C₁₄H₁₀BrN₂O₅ 173 High polarity, strong electrophilicity
4'-Bromoacetophenone Br (4'), Acetyl C₈H₇BrO Not reported Volatile, simple reactivity profile

Research Findings and Trends

  • Reactivity: Nitro-substituted derivatives (e.g., 3',5-dinitro analogue) exhibit the highest electrophilic reactivity due to electron-withdrawing effects, whereas amino/azetidine groups reduce reactivity .
  • Solubility : Acetamido and thiomorpholine groups improve solubility in polar media, while azetidine’s compact structure limits this property .
  • Biological Interactions : Ethylthio and thiomorpholine groups enhance membrane permeability, making them suitable for drug design, whereas azetidine’s rigidity may favor target-specific binding .

Biological Activity

Overview

4'-Azetidinomethyl-3-bromobenzophenone is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C₁₇H₁₆BrNO and a molecular weight of 330.22 g/mol, is being investigated for its interactions with various biomolecules and its therapeutic properties, particularly in anti-inflammatory and anticancer contexts .

Chemical Structure and Properties

The structure of this compound features a bromobenzophenone moiety linked to an azetidine group. This unique combination contributes to its biological activity through various mechanisms, including enzyme modulation and receptor interaction.

PropertyValue
Molecular FormulaC₁₇H₁₆BrNO
Molecular Weight330.22 g/mol
CAS Number898756-40-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The azetidinomethyl group enhances its binding affinity, while the bromine atom may influence its reactivity with biological molecules. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with receptors that mediate cellular responses, affecting pathways related to cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research shows that it can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in cellular models.

Research Findings:
In a model of lipopolysaccharide (LPS)-induced inflammation, this compound exhibited a dose-dependent decrease in cytokine levels, supporting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

CompoundKey FeaturesBiological Activity
4-Azetidinomethyl-4’-bromobenzophenoneSimilar azetidine structureModerate anticancer activity
3-Azetidinomethyl-4’-bromobenzophenoneDifferent substitution patternLower anti-inflammatory effects

Q & A

Q. Table 1. Example Protocol for Bromobenzophenone Analog Synthesis

StepReactionReagents/ConditionsYield
1NitrationHNO₃/H₂SO₄, 0–5°C65%
2BenzylationBenzyl chloride, K₂CO₃, DMF85%
3BrominationBr₂, FeCl₃, CH₂Cl₂, RT80%

Adapted from Qian et al. (2009) with modifications for azetidinomethyl substitution .

What advanced spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :
Combine spectroscopic methods for unambiguous identification:

  • ¹H/¹³C NMR : Assign azetidinomethyl protons (δ 3.2–3.8 ppm) and aromatic bromophenyl signals (δ 7.5–8.2 ppm) .
  • IR Spectroscopy : Confirm ketone (C=O stretch ~1680 cm⁻¹) and azetidine ring (C-N ~1250 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ for C₁₇H₁₅BrNO).

Q. Table 2. Key Spectroscopic Data

TechniqueObserved SignalAssignment
¹H NMRδ 7.8–8.2 (m, 4H)Aromatic protons
¹³C NMRδ 195.5Ketone carbonyl
IR1680 cm⁻¹C=O stretch

Data synthesized from synthetic protocols and structural databases .

How should researchers address contradictory spectroscopic data during characterization?

Methodological Answer :
Resolve discrepancies via:

Purity Verification : Use HPLC (≥95% purity) to exclude impurities .

2D NMR (HSQC/HMBC) : Resolve signal overlap and confirm connectivity .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Example: Unexplained downfield shifts in azetidine protons may indicate conformational strain, requiring molecular dynamics simulations .

What is the impact of replacing the azetidinomethyl group with other heterocycles?

Methodological Answer :
Substitution alters physicochemical and bioactive properties:

  • Lipophilicity : Piperidinomethyl increases logP by 0.5–1.0 units .
  • Bioactivity : Piperidine derivatives show enhanced blood-brain barrier penetration in preclinical models .

Q. Table 3. Comparative Properties of Heterocyclic Derivatives

SubstituentlogP (Calc.)Solubility (mg/mL)
Azetidinomethyl3.20.8
Piperidinomethyl3.70.5
Pyrrolidinomethyl3.50.6

Data extrapolated from bromo-fluoro benzophenone analogs and QSAR studies .

How can computational methods aid in understanding reactivity or toxicity?

Q. Methodological Answer :

  • Reactivity Prediction : DFT calculations (e.g., Fukui indices) identify electrophilic sites for bromination or nucleophilic substitution .
  • Toxicity Profiling : In silico models (e.g., ProTox-II) predict toxicity endpoints when experimental data are limited .

Example: Use DFT to model azetidine ring strain and its effect on reaction kinetics .

How should researchers approach toxicity assessment given limited toxicological data?

Q. Methodological Answer :

  • In Vitro Assays : Prioritize Ames tests (mutagenicity) and hepatocyte viability assays .
  • Structural Analogs : Compare with toxicological profiles of brominated acetophenones (e.g., 4-Acetamido-3-bromoacetophenone) .

Note: Follow OECD guidelines for standardized toxicity testing protocols .

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